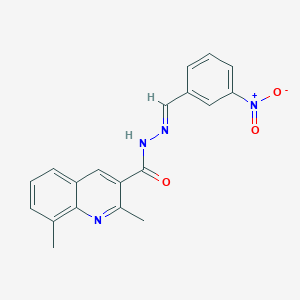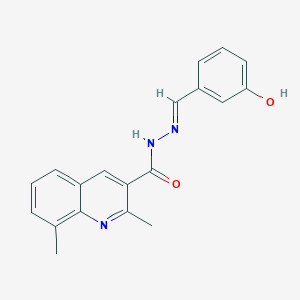![molecular formula C23H25N3O4S B306789 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B306789.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in various preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide. One of the most promising directions is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis method to improve the compound's solubility and bioavailability. Additionally, studies could investigate the compound's mechanism of action in more detail to better understand how it exerts its anti-cancer effects. Other future directions could include investigating the compound's potential in other scientific applications, such as its use as an antioxidant or anti-inflammatory agent.
Conclusion
In conclusion, 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a chemical compound that has shown promising results in various scientific applications. This compound has been synthesized using various methods and has potent anti-cancer, antioxidant, and anti-inflammatory properties. While there are some limitations to using this compound in lab experiments, there are several promising future directions for research on this compound. Overall, 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a compound with great potential for use in various scientific applications.
合成方法
The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetic acid with 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst. This method has been found to be efficient and yields a high purity product.
科学研究应用
The compound 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has been extensively researched for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
属性
产品名称 |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide |
|---|---|
分子式 |
C23H25N3O4S |
分子量 |
439.5 g/mol |
IUPAC 名称 |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-14-7-6-8-17-20(9-15(2)25-22(14)17)31-13-21(27)26-24-12-16-10-18(28-3)23(30-5)19(11-16)29-4/h6-12H,13H2,1-5H3,(H,26,27)/b24-12+ |
InChI 键 |
ZUICEJFQDLWJMM-WYMPLXKRSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)


![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

